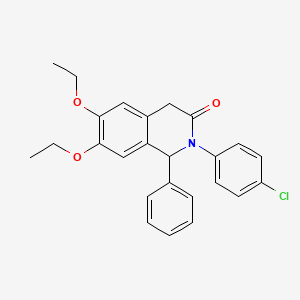
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorophenyl group, two ethoxy groups, and a phenyl group attached to a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy groups are introduced through an ethoxylation reaction, where ethyl alcohol reacts with the isoquinoline core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the isoquinoline core to a hydroxyl group, forming a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a chlorophenyl group but with a different heterocyclic core.
Uniqueness
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern and the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C25H24ClNO3 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H24ClNO3/c1-3-29-22-14-18-15-24(28)27(20-12-10-19(26)11-13-20)25(17-8-6-5-7-9-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3 |
InChIキー |
WHZDSFYUZCXLKY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















